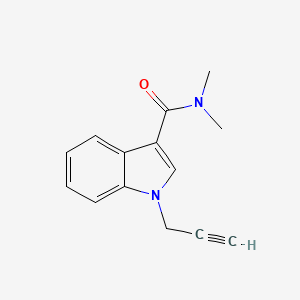![molecular formula C20H13ClN2OS B2837128 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 312925-67-0](/img/structure/B2837128.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives are known for their wide range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety. The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of the compounds .Chemical Reactions Analysis
Benzothiazole derivatives undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure and substituents. For instance, one of the synthesized compounds was reported as a white solid with a yield of 85.6% .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-chlorobenzamide and related compounds have shown potent and selective antitumor activities. Notably, derivatives such as 2-(4-aminophenyl)benzothiazoles have been extensively studied for their efficacy against various cancer cell lines, including breast, ovarian, colon, and renal cell cancers. The mechanism of action of these compounds, while not fully understood, may involve metabolism playing a central role, with N-acetylation and oxidation as key metabolic transformations. These compounds selectively inhibit tumor growth in sensitive cell lines, and their structure-activity relationships reveal that modifications to the benzothiazole moiety can significantly impact their antitumor efficacy (Bradshaw et al., 2002).
Molecular Docking and Biological Evaluation
Several studies have explored the synthesis of this compound derivatives, conducting molecular docking and biological evaluations to identify their potential as antimicrobial and anti-inflammatory agents. These derivatives have been assessed for their antimicrobial activity against various bacterial and fungal strains, demonstrating some compounds exhibit higher potency than standard drugs. Additionally, certain derivatives have shown promising anti-inflammatory activity, suggesting a potential for the development of new therapeutic agents with dual functionalities (Kendre et al., 2015).
Luminescent Properties and White Light Emission
Benzothiazole derivatives, including those related to this compound, have been investigated for their luminescent properties. Research has shown that certain benzothiazole compounds can emit bright blue-violet, green, and orange light, which are key components of white light. By doping these compounds into a polymer matrix at specific proportions, white light with desired chromaticity coordinates can be achieved. This highlights the potential application of benzothiazole derivatives in the development of white-light emitting devices for various technological applications (Lu et al., 2017).
pH Sensing for Physiological Applications
The excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes of benzothiazole-based compounds offer unique opportunities for the development of sensitive pH sensors. These sensors can exhibit reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biological and environmental samples. The precision of these sensors, particularly in the physiological pH range, underscores their potential utility in medical diagnostics and environmental monitoring (Li et al., 2018).
Wirkmechanismus
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of cell wall biosynthesis in M. tuberculosis. The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . They are soluble in ethanol, methanol, acetic acid, and DMSO , which suggests good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, exhibiting potent anti-tubercular activity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is air stable and has a high melting point , suggesting that it is stable under normal environmental conditions.
Zukünftige Richtungen
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide”, hold promise for future research due to their wide range of biological activities. Future research could focus on exploring new synthetic pathways, investigating their mechanism of action, and evaluating their potential as therapeutic agents for various diseases .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGUZKFKDMOPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

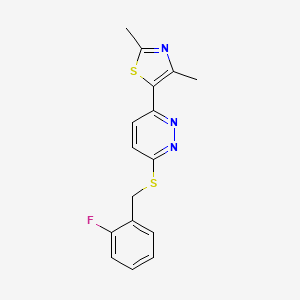
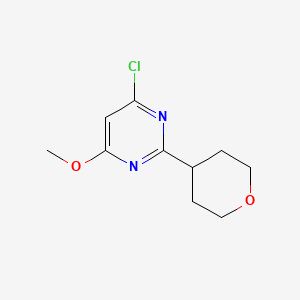
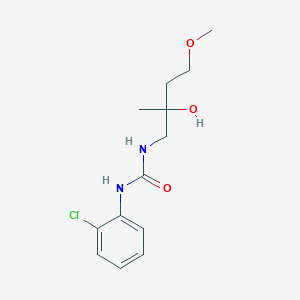
![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)
![8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2837053.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)
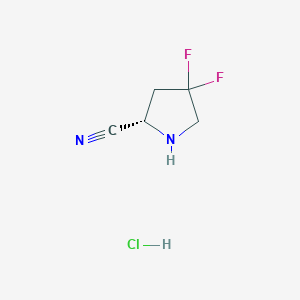
(prop-2-yn-1-yl)amine](/img/structure/B2837064.png)
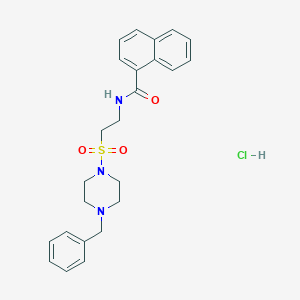
![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)
